

An In-depth Technical Guide to 4-(3-Fluorobenzyl)piperidine

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Compound of Interest

Compound Name: **4-(3-Fluorobenzyl)piperidine**

Cat. No.: **B177220**

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Introduction

4-(3-Fluorobenzyl)piperidine is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The molecule's structure, featuring a piperidine ring coupled with a 3-fluorobenzyl group, makes it a valuable scaffold for the synthesis of novel bioactive compounds. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **4-(3-Fluorobenzyl)piperidine**, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **4-(3-Fluorobenzyl)piperidine** are summarized below.

| Property | Value | Source |
|-------------------|----------------------------------------------------------------------------------------------------|---------------------|
| CAS Number | 202126-85-0 | [1] |
| Molecular Formula | C ₁₂ H ₁₆ FN | [1] |
| Molecular Weight | 193.26 g/mol | [1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. | |
| pKa | Not explicitly available, but the piperidine nitrogen is basic, with an estimated pKa around 9-10. | |

Spectroscopic Data:

While a dedicated, publicly available, fully-analyzed spectrum for **4-(3-Fluorobenzyl)piperidine** is not readily found, representative data for similar structures can be used for interpretation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

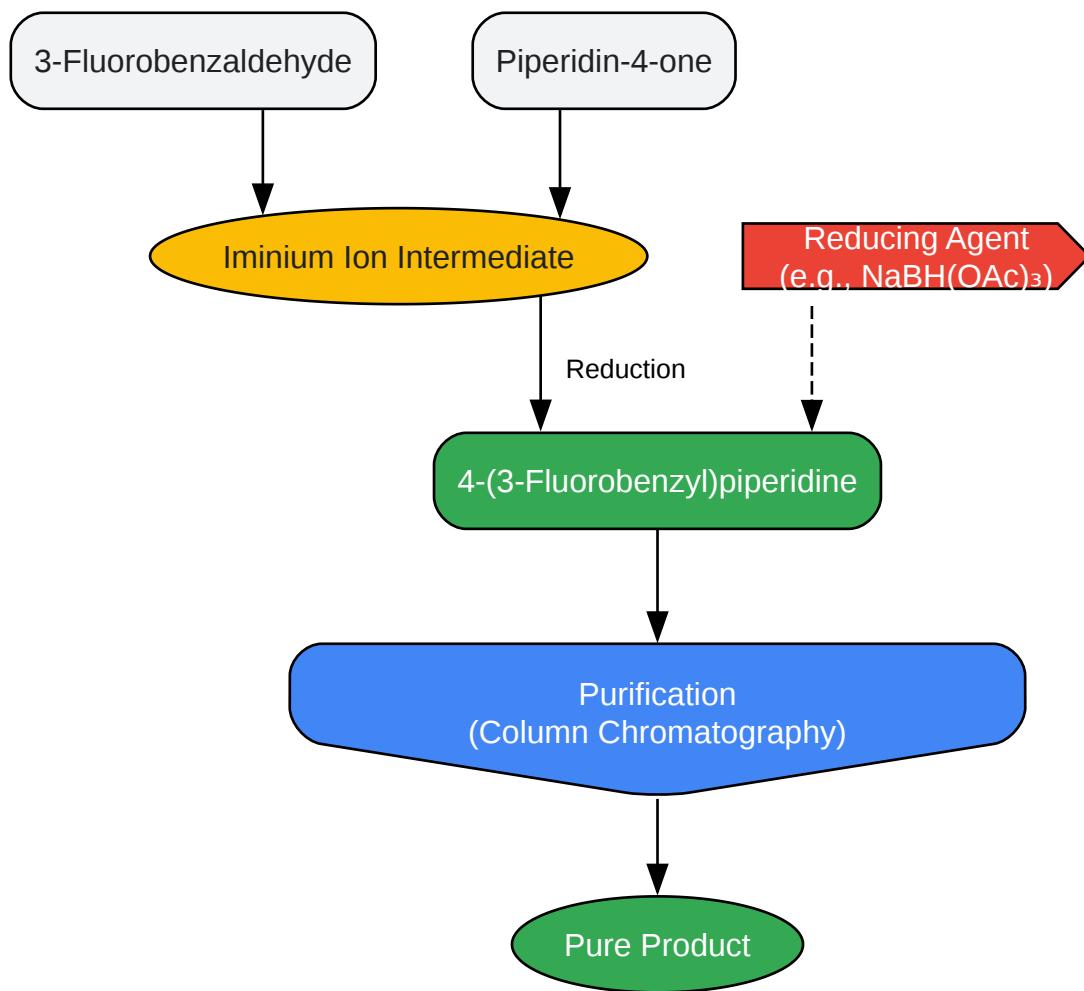
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (in the range of δ 6.9-7.3 ppm), the benzylic methylene protons (a doublet around δ 2.5-2.7 ppm), and the piperidine ring protons (a series of multiplets between δ 1.2-3.1 ppm).
- ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J_{C-F}). Signals for the benzylic carbon and the carbons of the piperidine ring would also be present in the aliphatic region.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z 193.26, corresponding to the molecular weight of the compound.

Synthesis and Purification

The most common and efficient method for the synthesis of **4-(3-Fluorobenzyl)piperidine** is through reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced *in situ* to the corresponding amine.

Workflow: Synthesis via Reductive Amination



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